![molecular formula C8H11N3O5 B566005 5-Aza-2'-deoxyuridine CAS No. 25501-08-0](/img/structure/B566005.png)
5-Aza-2'-deoxyuridine
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Overview
Description
5-Aza-2’-deoxyuridine, also known as Decitabine, is a DNA-hypomethylating agent that stimulates differentiation and apoptosis of leukemic cells . It is a 2’-deoxycytidine analogue . It is used to treat chronic myelomonocytic leukemia, refractory anemia, myelodysplastic syndrome, and acute myeloid leukemia .
Synthesis Analysis
The synthesis of 5-Aza-2’-deoxyuridine has been accomplished by two independent methods . One of the methods involved tosylation of 5-(hydroxymethyl)-2’-deoxyuridine to furnish a mixture of two mono- and a ditosyl nucleosides which were converted into the corresponding 5-(azidomethyl) .
Molecular Structure Analysis
The molecular structure of 5-Aza-2’-deoxyuridine is C8H11N3O5 . The structure predicts that C5 of a flipped target Cyt is aligned with a bound AdoMet molecule and C6 with the thiolate residue of the active site cysteine (Cys81) in a manner that facilitates a concerted attack and methyl transfer .
Scientific Research Applications
Treatment of Myelodysplastic Syndrome (MDS)
5-Aza-2’-deoxyuridine, also known as decitabine, is currently used to treat myelodysplastic syndrome (MDS) . MDS is a group of disorders caused by poorly formed blood cells or ones that don’t work properly. Decitabine helps in the treatment by inhibiting DNA methylation .
2. Treatment of Acute Myeloid Leukemia (AML) Decitabine is under investigation for treating acute myeloid leukemia (AML) and other malignancies . AML is a type of cancer in which the bone marrow makes abnormal myeloblasts (a type of white blood cell), red blood cells, or platelets. Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .
Treatment of Chronic Myelomonocytic Leukemia
Decitabine is used to treat chronic myelomonocytic leukemia . This is a type of cancer that starts in blood-forming cells of the bone marrow and invades the blood.
Refractory Anemia Treatment
Decitabine is used in the treatment of refractory anemia . Refractory anemia is a type of anemia that does not respond to iron supplements or vitamins.
Metabolic Pathway Analysis
Decitabine is used in the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . This technique provides the possibility to address the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on EdC metabolism .
DNA Demethylation
Decitabine is a DNA demethylations agent . DNA methylation is a process by which methyl groups are added to the DNA molecule. Methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription. Decitabine inhibits this process, which can reactivate silenced genes .
Cancer Stem Cell Eradication
Preclinical data suggests that adequate therapeutic drug levels of decitabine are required to eliminate cancer stem cells in all anatomic compartments . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .
Epigenetic Drug
Decitabine is an epigenetic drug . Epigenetic drugs are used to change the expression of genes, rather than targeting the function of the proteins they encode. This can be beneficial in the treatment of diseases such as cancer, where gene expression can be abnormal .
Safety And Hazards
5-Aza-2’-deoxyuridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
There is a revived interest in the use of Decitabine as a therapeutic agent for cancers in which epigenetic silencing of critical regulatory genes has occurred . The potential of 5-Aza-2’-deoxyuridine to overcome drug resistance can be investigated in a preclinical study using a leukemic cell line deficient in deoxycytidine kinase . Furthermore, the implications of these mechanistic studies for the development of less toxic inhibitors of DNA methylation are being discussed .
properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c12-2-5-4(13)1-6(16-5)11-3-9-7(14)10-8(11)15/h3-6,12-13H,1-2H2,(H,10,14,15)/t4-,5+,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBBRWEQLPGLD-KVQBGUIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=O)NC2=O)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aza-2'-deoxyuridine | |
CAS RN |
25501-08-0 |
Source
|
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025501080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-DEOXY-.BETA.-D-ERYTHRO-PENTOFURANOSYL)-1,3,5-TRIAZINE-2,4(1H,3H)-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4T487KX7E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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